N-benzyl-2-((2-isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
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Overview
Description
“N-benzyl-2-((2-isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide” is a complex organic compound. It contains a benzyl group (a benzene ring attached to a CH2 group), an isobutyl group (a four-carbon branched alkyl group), a pyrimidine ring (a six-membered ring with two nitrogen atoms), and an acetamide group (an acetyl group bound to an amine). The compound also contains sulfur, indicating the presence of a thioether or similar functional group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrimidine ring, the introduction of the benzyl and isobutyl groups, and the formation of the thioether and acetamide groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The pyrimidine ring, being aromatic, would contribute to the compound’s stability. The presence of the sulfur atom could introduce interesting electronic effects, depending on its exact position and bonding .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar acetamide group could enhance its solubility in polar solvents .Scientific Research Applications
Anti-inflammatory and Analgesic Agents
A study detailed the synthesis of novel heterocyclic compounds derived from visnagenone–ethylacetate and khellinone–ethylacetate, which showed significant anti-inflammatory and analgesic activities. These compounds were screened as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors and exhibited high inhibitory activity on COX-2 selectivity, along with notable analgesic and anti-inflammatory effects. This highlights their potential as leads for developing new anti-inflammatory and analgesic drugs (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticonvulsant Agents
Another study focused on the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as potential anticonvulsant agents. These compounds demonstrated moderate anticonvulsant activity and were evaluated for their interaction with anticonvulsant biotargets—Type-A γ-aminobutyric acid receptor (GABAAR) and the gamma-aminobutyric acid-aminotransferase enzyme—using molecular-docking methods. This research offers insights into the development of new anticonvulsant drugs (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).
Antitumor and Antifolate Agents
Compounds designed as classical and nonclassical antifolates were synthesized to inhibit dihydrofolate reductase (DHFR) and serve as antitumor agents. One study provided compounds with potent and selective inhibition of DHFR from pathogens, demonstrating potential as antitumor agents. These findings are significant for the development of new therapies for cancer and infections in immunocompromised patients (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007).
Aldose Reductase Inhibitors
The synthesis of substituted 2,4-dioxo-thienopyrimidin-1-acetic acids and their evaluation as aldose reductase inhibitors were documented in another study. These compounds showed potent in vitro inhibitory activity against aldose reductase, a key enzyme in the polyol pathway, which is implicated in diabetic complications. This research points towards the potential use of these compounds in treating or managing diabetic complications (Ogawva, Yamawaki, Matsusita, Nomura, Kador, & Kinoshita, 1993).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-benzyl-2-[1,3-dimethyl-7-(2-methylpropyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3S/c1-13(2)10-15-23-18-17(20(28)26(4)21(29)25(18)3)19(24-15)30-12-16(27)22-11-14-8-6-5-7-9-14/h5-9,13H,10-12H2,1-4H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTINGOJZUKFNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC2=C(C(=N1)SCC(=O)NCC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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